1-(3-Chloro-6-methoxyphenyl)-1-propanol
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Overview
Description
1-(3-Chloro-6-methoxyphenyl)-1-propanol is an organic compound with the molecular formula C10H13ClO2 It is characterized by the presence of a chloro group at the 3-position and a methoxy group at the 6-position on a phenyl ring, attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-6-methoxyphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-6-methoxybenzaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically involve:
Reagents: 3-chloro-6-methoxybenzaldehyde, Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride).
Conditions: The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-6-methoxyphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 1-(3-Chloro-6-methoxyphenyl)-1-propanone.
Reduction: 1-(3-Chloro-6-methoxyphenyl)propane.
Substitution: 1-(3-Amino-6-methoxyphenyl)-1-propanol or 1-(3-Mercapto-6-methoxyphenyl)-1-propanol.
Scientific Research Applications
1-(3-Chloro-6-methoxyphenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-chloro-6-methoxyphenyl)-1-propanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
- 1-(3-Chloro-4-methoxyphenyl)-1-propanol
- 1-(3-Chloro-5-methoxyphenyl)-1-propanol
- 1-(3-Chloro-6-methoxyphenyl)-2-propanol
Comparison: 1-(3-Chloro-6-methoxyphenyl)-1-propanol is unique due to the specific positioning of the chloro and methoxy groups, which can affect its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research applications.
Biological Activity
1-(3-Chloro-6-methoxyphenyl)-1-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, and applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅ClO, with a molecular weight of approximately 214.69 g/mol. The compound features a chloro-substituted aromatic ring and a secondary alcohol functional group, contributing to its chemical reactivity and biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, influencing multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding : Its structural characteristics allow for binding to receptors, which can modulate physiological responses.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of similar compounds exhibited significant antimicrobial properties against various pathogens, including Giardia intestinalis and Trichomonas vaginalis. The IC50 values indicate potent activity, suggesting that this compound could possess similar effects due to structural similarities .
- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity, suggesting that this compound could be optimized for improved efficacy against cancer cells .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chloro-substituted Aromatic Ring : Utilizing chlorination techniques on methoxyphenyl precursors.
- Alcohol Functionalization : Employing reduction reactions to introduce the alcohol group at the propanol position.
This synthetic pathway highlights the importance of reaction conditions and purification techniques to obtain high yields of the desired compound.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-ol | Different chloro position (5-position) | May exhibit different biological activities |
3-Chloro-1-methoxy-2-propanol | Lacks aromatic ring | Simpler structure with fewer potential reactions |
4-Chloro-3-methoxyphenyl ethanol | Alcohol at different position | Potentially different pharmacological effects |
This table illustrates how the specific arrangement of functional groups in this compound may lead to distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6,9,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWDWZHMLUUVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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